molecular formula C23H32N2O3 B247597 N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine

Cat. No.: B247597
M. Wt: 384.5 g/mol
InChI Key: JHYQPAYFFOZHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine, also known as BTM-1, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BTM-1 belongs to the class of piperidine compounds and is a potent and selective dopamine transporter (DAT) inhibitor.

Mechanism of Action

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) and blocking its function. DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic neurotransmission. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior. This compound has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that plays a crucial role in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which allows for the precise modulation of dopaminergic neurotransmission. This compound has also been shown to have a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a complex compound that requires a sophisticated synthesis method, which can limit its availability. Additionally, this compound has not been extensively studied for its potential side effects, which can limit its use in clinical settings.

Future Directions

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine has several potential future directions for research. One potential direction is to study its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Another potential direction is to study its potential side effects and toxicity in preclinical and clinical studies. Additionally, this compound can be used as a tool compound to study the role of dopaminergic neurotransmission in various physiological and pathological conditions.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine is a complex process that involves several steps. The first step involves the protection of 2,4,5-trimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride. The second step involves the reaction of the protected alcohol with benzylamine to form the corresponding protected amine. The third step involves the deprotection of the amine with trifluoroacetic acid to yield the final product, this compound.

Scientific Research Applications

N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C23H32N2O3/c1-24(16-18-8-6-5-7-9-18)20-10-12-25(13-11-20)17-19-14-22(27-3)23(28-4)15-21(19)26-2/h5-9,14-15,20H,10-13,16-17H2,1-4H3

InChI Key

JHYQPAYFFOZHQR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.